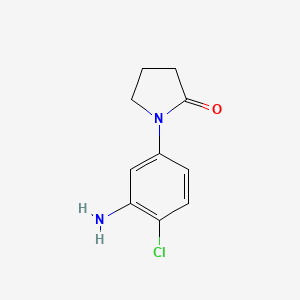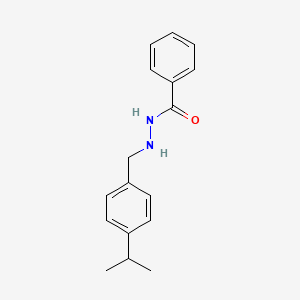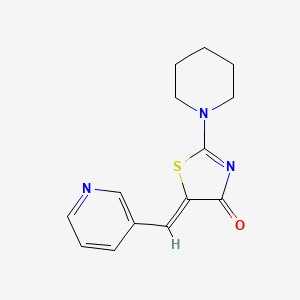
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one, commonly known as PPT, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a piperidine ring. It is a potent and selective estrogen receptor modulator (SERM) that has been extensively studied for its ability to bind to estrogen receptors and modulate their activity.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Research has focused on the synthesis and biological activities of pyridine thiazole derivatives and their metal complexes. For instance, a study detailed the creation of two Zn(II) complexes with pyridine thiazole derivatives, which were then characterized and tested for their in vitro antimicrobial and antitumor properties. The findings suggested that these metal complexes exhibit more significant biological activity than the free ligands, with certain compounds showing absolute specificity towards particular bacteria or cancer cell lines, indicating promising applications in developing new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Structural and Biological Activity Studies
Another study synthesized and characterized pyridine hydrazyl thiazole metal complexes to investigate their antibacterial and antitumor activities. The research highlighted that some compounds exhibited specific antibacterial or anticancer activities, underscoring their potential pharmaceutical applications (X. Zou et al., 2020).
Synthesis and Antimicrobial Activity
Further research into thiazolo[3, 2]pyridines containing pyrazolyl moieties explored their synthesis and antimicrobial activities. The study involved condensing certain intermediates with malononitrile, leading to novel thiazolo[3, 2]pyridine derivatives. These compounds were screened for antimicrobial activity, revealing that several exhibited significant antimicrobial properties, suggesting their utility in antimicrobial agent development (T. I. El-Emary et al., 2005).
Novel Metal Complexes with Pyridine Thiazolone Group
Another investigation involved the preparation and characterization of new metal(II) complexes with a ligand based on the pyridine thiazolone group. The study evaluated the in vitro antimicrobial and antitumor activities of these complexes against various bacterial strains and human cancer cell lines. The results demonstrated that some compounds had absolute specificity for certain bacterial strains or cancer cell lines, which might be beneficial for pharmaceutical applications (X. Zou et al., 2021).
Propriétés
IUPAC Name |
(5Z)-2-piperidin-1-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13-12(9-11-5-4-6-15-10-11)19-14(16-13)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYULXWBSRLEU-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CN=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)

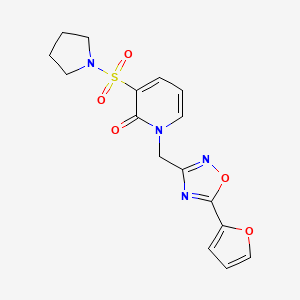
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)
![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

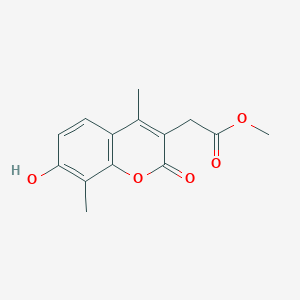
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)
